molecular formula C15H21NO5 B589305 rac Des(isopropylamino) Acebutolol-d5 Diol CAS No. 1329835-55-3

rac Des(isopropylamino) Acebutolol-d5 Diol

Cat. No.: B589305
CAS No.: 1329835-55-3
M. Wt: 300.366
InChI Key: WTQWBNBPVIGMBS-FPWSDNDASA-N
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Description

rac Des(isopropylamino) Acebutolol-d5 Diol: is a labeled impurity of Acebutolol, a beta-blocker used in the treatment of hypertension and arrhythmias. This compound is primarily used in research settings, particularly in the field of proteomics . The molecular formula of this compound is C15H16D5NO5, and it has a molecular weight of 300.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Des(isopropylamino) Acebutolol-d5 Diol involves the incorporation of deuterium atoms into the Acebutolol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the following steps:

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

rac Des(isopropylamino) Acebutolol-d5 Diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of rac Des(isopropylamino) Acebutolol-d5 Diol involves its interaction with beta-adrenergic receptors. As a labeled impurity of Acebutolol, it mimics the action of Acebutolol by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the inhibition of the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac Des(isopropylamino) Acebutolol-d5 Diol is unique due to its deuterium labeling, which makes it particularly useful in research applications. The incorporation of deuterium atoms allows for the study of metabolic pathways and the behavior of the compound in biological systems with greater precision.

Properties

IUPAC Name

N-[3-acetyl-4-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-3-4-15(20)16-11-5-6-14(13(7-11)10(2)18)21-9-12(19)8-17/h5-7,12,17,19H,3-4,8-9H2,1-2H3,(H,16,20)/i8D2,9D2,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTQWBNBPVIGMBS-FPWSDNDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)OCC(CO)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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